![molecular formula C11H14ClNOS B1493289 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one CAS No. 2092464-05-4](/img/structure/B1493289.png)
2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one
Overview
Description
2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one is an organic compound with the molecular formula C8H10ClNO2. It is a white crystalline solid with a melting point of 69-71°C. It is a member of the thienopyridine family and has been used in the synthesis of a variety of compounds. This compound has a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and dihydroorotate dehydrogenase (DHODH). In addition, it has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects
2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), which is involved in the production of pyrimidine nucleotides. Finally, it has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glycogen metabolism.
Advantages and Limitations for Lab Experiments
2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one is a relatively stable compound, making it an ideal starting material for laboratory experiments. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, it should be noted that this compound is not approved for human use and should only be used in laboratory experiments.
Future Directions
The potential applications of 2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one are vast. Further research could be conducted to investigate the potential of this compound as an inhibitor of other enzymes, such as phosphodiesterase-4 (PDE-4) and cyclooxygenase-1 (COX-1). In addition, further research could be conducted to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Finally, further research could be conducted to investigate the potential of this compound as a tool for drug development and delivery.
Scientific Research Applications
2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including thienopyridine-based inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of thienopyridine-based inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). In addition, it has been used in the synthesis of thienopyridine-based inhibitors of the enzyme glycogen synthase kinase-3 (GSK-3).
properties
IUPAC Name |
2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-2-9(12)11(14)13-5-3-10-8(7-13)4-6-15-10/h4,6,9H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHRSTXDQQGDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C1)C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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